4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
Overview
Description
Scientific Research Applications
1. Synthesis and Biological Evaluation in Neurological Research
A study conducted by Martin et al. (1981) involved the preparation of 4-(Dimethylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, including compounds related to 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide. These compounds showed significant antitetrabenazine activity, a property common in antidepressants. This research is indicative of the potential use of these compounds in developing central nervous system agents (Martin et al., 1981).
2. Role in Histone Deacetylase Inhibition and Cancer Research
Remiszewski et al. (2002) explored analogues of suberoylanilide hydroxamic acid (SAHA) and trichostatin A, including 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]-benzamide, for their inhibitory action on human histone deacetylase (HDAC). This enzyme inhibition has implications in cancer treatment, as HDAC inhibitors can induce terminal differentiation of human tumor cell lines and have antitumor effects in vivo (Remiszewski et al., 2002).
3. Application in Environmental Chemistry
The study by Silk and Unger (1973) investigated the photodecomposition of a related compound, 4-dimethylamino-3,5-xylyl-N-methyl carbamate, which has similarities to 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide. This research highlights the environmental aspect of such compounds, particularly in understanding their behavior and breakdown products under the influence of sunlight (Silk & Unger, 1973).
4. Use in Flotation Chemistry for Mineral Processing
Lanqing et al. (2016) researched the use of amide-hydroxamic acid surfactants, including compounds structurally related to 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide, for the flotation separation of minerals. This study demonstrates the potential application of such compounds in mineral processing and mining industry (Lanqing et al., 2016).
5. Corrosion Inhibition for Industrial Applications
Hu et al. (2016) synthesized benzothiazole derivatives, including compounds related to 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide, to study their corrosion inhibiting effect against steel in acidic solutions. This indicates potential applications in industrial settings where corrosion resistance is crucial (Hu et al., 2016).
properties
IUPAC Name |
4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSSTALGUXZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274411 | |
Record name | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide | |
CAS RN |
193551-00-7 | |
Record name | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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